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Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

The following tables consolidate key experimental data demonstrating gedatelisib's enhanced anti-tumor

activity across various cancer models.

Table 1: Summary of Anti-Proliferative and Cytotoxic Effects in Pre-clinical Models This table
compares the potency (GR50) and maximal efficacy (GRMax) of different PAM inhibitors in breast cancer

cell lines. A lower GR50 indicates higher potency, and a lower GRMax indicates greater cytotoxic effect [1].

Average
- Average .
Inhibitor Maximal .
Cancer Model Potency . Key Observations
(Target) Efficacy
(GR50)
(GRMax)
Breast Cancer (with Gedatolisib 12 nM -0.72 Superior potency and
PIK3CA/PTEN (Pan- strong cytotoxic effect.
alterations) [1] PISK/mTOR)
Alpelisib 2783 nM -0.10 ~230x less potent than
(PI3Ka) gedatolisib; minimal
cytotoxic effect.
Capivasertib 2602 nM 0.00 ~217x less potent than
(AKT) gedatolisib; no cytotoxic

effect.
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Average
o Average )

Inhibitor Maximal .
Cancer Model Potency ) Key Observations

(Target) Efficacy

(GR50)
(GRMax)
Everolimus 2134 nM 0.33 ~178x less potent than
(mTORC1) gedatolisib; net cytostatic
effect.

Breast Cancer Gedatolisib ~12 nM ~-0.68 Efficacy was consistent,
(PIK3CA/PTEN wild- (Pan- independent of PAM
type) [1] PISK/mTOR) pathway mutation status.

Alpelisib >1000 nM >0.20 Significantly less effective

(PI3Ka) in wild-type cell lines.
Prostate Cancer Gedatolisib Most Most Showed greater anti-
(various (Pan- Potent Efficacious proliferative and cytotoxic
PTEN/PIK3CA status)  PI3BK/mTOR) effects vs. single-node
(2] inhibitors.
Gynecologic Cancers Gedatolisib Most Most Exhibited greater growth-
(Endometrial, Ovarian, (Pan- Potent Efficacious inhibitory effects in almost
Cervical) [3] PISK/mTOR) all cell lines.

Table 2: Comparison of Functional Assay Results and Clinical Trial Data This table summarizes the
broader functional impact in pre-clinical studies and the resulting clinical outcomes from the Phase 3

VIKTORIA-1 trial [4].

Single-Node Inhibitors
(Alpelisib, Capivasertib,
Everolimus)

Assessment Type Gedatolisib

Impact on Key Less effective or minimal

Cellular Functions

[1] [2] [3]

More effectively decreased cell survival, protein
synthesis, glucose consumption, lactate
production, oxygen consumption rate, cell

impact on these cellular
functions.
migration, and invasion.
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| Phase 3 Trial (VIKTORIA-1) in HR+/HER2- PIK3CA Wild-Type ABC [4] | Gedatolisib + Palbociclib
+ Fulvestrant (Triplet):

e Median PFS: 9.3 mos. vs 2.0 mos. (control)
e Hazard Ratio (HR): 0.24 (76% risk reduction)
¢ Objective Response Rate (ORR): 31.5%

Gedatolisib + Fulvestrant (Doublet):

e Median PFS: 7.4 mos.

e HR: 0.33 (67% risk reduction)

e ORR: 28.3% | N/A (Compared against fulvestrant control) | | Common Grade 3 Treatment-Related
Adverse Events (TRAES) [4] | Triplet: Neutropenia (52.3%), Stomatitis (19.2%), Rash (4.6%),
Hyperglycemia (2.3%) Doublet: Stomatitis (12.3%), Rash (5.4%), Hyperglycemia (2.3%) |
Hyperglycemia is a common and often higher-grade toxicity with some single-node inhibitors. |

Detailed Experimental Methodologies

The superior performance of gedatolisib is demonstrated through a range of standardized and functional

assays. Below are the methodologies for key experiments cited.

¢ Cell Culture and Reagents: Studies utilized a panel of human cancer cell lines (breast [1], prostate
[2], gynecologic [3]) with varying PIK3CA, PTEN, and receptor status. Inhibitors were prepared as
specified by manufacturers.

¢ Cell Viability and Growth Rate (GR) Metrics Analysis: This is a primary method for quantifying the
anti-proliferative and cytotoxic effects of the drugs [1].

o Protocol: Cells are seeded in multi-well plates and treated with a range of drug concentrations
for 72 hours. Cell viability is measured using assays like RealTime-Glo MT (RT-Glo) or
CellTiter-Glo.

o Data Analysis: Viability measurements are used to calculate GR values, which account for the
differential division rates of cell lines during the assay. Key metrics derived include:

= GR50: The concentration at which the GR value is reduced by 50%. This measures drug
potency.
= GRMax: The maximal effect of the drug, indicating its efficacy (values below O indicate
cell death).
= GRAOC: The "Area Over the Curve" of the GR curve, summarizing overall drug effect
(potency and efficacy).
¢ Cell Death Assay (Sytox Staining): Used to directly measure cytotoxicity.
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o Protocol: After 72 hours of drug treatment, cells are stained with Sytox green, a fluorescent
dye that only enters dead cells with compromised membranes. Fluorescence is measured to
quantify the percentage of dead cells [1].

¢ Functional and Metabolic Assays: These experiments assess the impact of inhibitors on key
cancer cell processes.

o Protein Synthesis: Measured using a fluorescent, non-toxic, methionine analog (HPG)
incorporation assay. After drug treatment, incorporated HPG is detected via a click reaction with
a fluorescent dye, and fluorescence intensity is quantified [1].

o Metabolic Analysis: Cells are treated with inhibitors, and the culture media is collected.

= Glucose consumption and lactate production are measured using commercial assay
kits and a bioanalyzer, indicating the drugs' effect on glycolysis (Warburg effect) [1].

= Oxygen Consumption Rate (OCR) is measured using a Seahorse XF Analyzer to
assess impact on mitochondrial respiration [2].

e Three-Dimensional (3D) Spheroid Culture: To better mimic in vivo tumor conditions, cells are
embedded in Matrigel and cultured to form 3D spheroids, which are then treated with inhibitors.
Spheroid growth and morphology are monitored over time to assess drug efficacy [1].

¢ In Vivo Xenograft Models: The efficacy of gedatolisib, both as a single agent and in combination
(e.g., with palbociclib or fulvestrant), was evaluated in mouse models implanted with human cancer
cells (PDX or cell line-derived xenografts). Tumor volume is measured regularly to determine the
effect on tumor growth [3].

Signaling Pathway and Inhibitor Targeting Diagram

The following diagram, generated using Graphviz DOT language, illustrates the PI3K/AKT/mTOR (PAM)

pathway and the specific nodes targeted by gedatolisib versus single-node inhibitors.
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Diagram 1: PAM Pathway and Inhibitor Targets - This diagram shows the PI3K/AKT/mTOR signaling
cascade. Gedatolisib simultaneously inhibits multiple key nodes (all Class I PI3K isoforms, mTORC1, and
mTORC?2), while single-node inhibitors target only one component, which can lead to compensatory

activation and resistance [1] [5].

Mechanism of Superiority and Clinical Relevance

The experimental data consistently points to two main reasons for gedatolisib's superior performance:

e Overcoming Adaptive Resistance: The PAM pathway contains numerous feedback loops. For
example, inhibiting MTORC1 alone can relieve feedback inhibition and lead to reactivation of PI3K
and AKT via IRS1/2 [3]. By concurrently inhibiting PISK, mTORC1, and mTORC2, gedatolisib
prevents these compensatory mechanisms, leading to more profound and durable pathway
suppression [1] [5].

e Broad Applicability: Single-node inhibitors like alpelisib are most effective in cancers with specific
mutations (e.g., PIK3CA). In contrast, gedatolisib's multi-node inhibition demonstrates potent
efficacy in cancer models regardless of their PIK3CA or PTEN status, potentially benefiting a wider
patient population [1] [2] [3].

The compelling pre-clinical data has been validated in the recent Phase 3 VIKTORIA-1 clinical trial. In
patients with HR+/HER2-, PIK3CA wild-type advanced breast cancer, gedatolisib combinations
demonstrated unprecedented 76% and 67% reductions in the risk of disease progression or death, along
with a manageable safety profile [4]. This suggests gedatolisib has the potential to become a new standard of

care in this setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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